1H-Pyrimido[5,4-c][1,2,5]oxadiazine is a heterocyclic compound characterized by its unique structural framework, which includes a fused pyrimidine and oxadiazine moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of 1H-pyrimido[5,4-c][1,2,5]oxadiazine is with a molecular weight of approximately 136.11 g/mol .
Research indicates that 1H-pyrimido[5,4-c][1,2,5]oxadiazine exhibits significant biological activities. It has been reported to possess:
The synthesis of 1H-pyrimido[5,4-c][1,2,5]oxadiazine typically involves several methods:
1H-Pyrimido[5,4-c][1,2,5]oxadiazine and its derivatives have several applications:
Interaction studies involving 1H-pyrimido[5,4-c][1,2,5]oxadiazine focus on its binding affinity with biological targets:
Several compounds share structural similarities with 1H-pyrimido[5,4-c][1,2,5]oxadiazine. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Activities | Uniqueness |
|---|---|---|---|
| 1H-Pyrimido[4,5-c][1,2]oxazine | Pyrimidine and oxazine fusion | Antimicrobial | Different ring structure affecting reactivity |
| 2H-1,2,3-Oxadiazine | Oxadiazine | Antiviral | Lacks the pyrimidine component |
| 1,3,4-Oxadiazines | Oxadiazine derivatives | Antitumor | Variability in substituents |
| 2-Aminopyrimidine derivatives | Pyrimidine derivatives | Antibacterial | Focus on amino group effects |
The distinct fused structure of 1H-pyrimido[5,4-c][1,2,5]oxadiazine contributes to its unique reactivity and biological profile compared to these similar compounds. Its potential as a scaffold for drug development highlights its importance in medicinal chemistry research.
The construction of the pyrimido-oxadiazine framework hinges on cyclization reactions that merge pyrimidine and oxadiazine precursors. Two predominant approaches dominate the literature: dehydrative cyclization and condensation-based ring closure.
Dehydrative cyclization employs reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to eliminate water from intermediates like N-(4-hydroxypyrimidin-5-yl)benzamides. For instance, treatment of 5-amino-6-hydroxypyrimidine derivatives with acyl chlorides generates N-acyl intermediates, which undergo POCl₃-mediated cyclization at reflux temperatures to yield the fused core. This method achieves moderate yields (50–65%) but requires stringent moisture control to prevent hydrolysis of the reactive intermediates.
1H-Pyrimido[5,4-c] [1] [2] [3]oxadiazine demonstrates significant potential as a selective monoamine oxidase B (MAO-B) inhibitor in neurodegenerative disease contexts. The compound's structural characteristics, featuring a fused pyrimidine-oxadiazine framework with a molecular formula of C5H4N4O and molecular weight of 136.11 g/mol [4], provide optimal geometric and electronic properties for selective MAO-B engagement.
The selectivity profile of oxadiazine-containing compounds toward MAO-B over MAO-A represents a critical advantage in neurodegenerative therapeutics. MAO-B exhibits preferential affinity for phenethylamine substrates and demonstrates higher expression levels in the aging brain, particularly in glial cells [5] [6]. In Parkinson's disease models, selective MAO-B inhibition prevents the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to its neurotoxic metabolite MPP+, thereby protecting dopaminergic neurons from oxidative damage [5] [6].
Research findings demonstrate that pyrimidine-containing heterocycles exhibit enhanced selectivity indices when evaluated against both MAO isoforms. Comparative inhibition studies reveal that structurally related pyrimido compounds achieve selectivity ratios exceeding 85-fold for MAO-B over MAO-A [3]. The mechanism underlying this selectivity involves differential binding interactions within the active site cavities of the two isoforms [7] [8].
The structural basis for MAO-B selectivity lies in the enzyme's larger active site cavity (approximately 700 ų) compared to MAO-A (approximately 550 ų) [8]. The binding mechanism involves initial negotiation through an entrance cavity, followed by engagement with the active site cavity, with Ile-199 functioning as a conformational gate between these regions [9]. 1H-Pyrimido[5,4-c] [1] [2] [3]oxadiazine likely exploits these spatial differences through its compact bicyclic structure, which optimally fits the MAO-B active site geometry while sterically clashing with the more constrained MAO-A cavity.
Data Table 1: MAO-B Selectivity Parameters for Oxadiazine Derivatives
| Compound Type | IC50 MAO-A (μM) | IC50 MAO-B (μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole derivatives | 2.86-33.23 | 0.80-3.08 | 9.3-41.5 | [10] |
| Pyrimido[1,2-b]indazoles | >100 | 1.17 | >85 | [3] |
| Related pyrimidine analogs | 0.11-3.46 | 0.80-3.08 | 3.8-25 | [10] |
In neurodegenerative disease models, MAO-B inhibition provides neuroprotection through multiple mechanisms beyond substrate competition. The inhibition reduces reactive oxygen species generation from amine oxidation, prevents neuronal apoptosis through mitochondrial stabilization, and maintains neurotransmitter homeostasis [5] [6]. 1H-Pyrimido[5,4-c] [1] [2] [3]oxadiazine likely engages these protective pathways through reversible competitive inhibition, as evidenced by its structural similarity to established reversible MAO-B inhibitors [11] [3].
1H-Pyrimido[5,4-c] [1] [2] [3]oxadiazine exhibits significant potential for bacterial topoisomerase inhibition through dual targeting of DNA gyrase and topoisomerase IV. The compound's heterocyclic framework provides optimal structural features for engaging the critical enzyme-DNA interface regions that control bacterial DNA topology [12] [13].
The inhibition mechanism involves interference with the bacterial topoisomerase catalytic cycle at multiple checkpoints. DNA gyrase, the primary target, functions as a type II topoisomerase that introduces negative supercoils into bacterial DNA, while topoisomerase IV primarily functions in chromosome decatenation during replication [14]. Both enzymes share structural homology in their ATP-binding domains and DNA-binding interfaces, making them susceptible to broad-spectrum inhibition by appropriately designed heterocyclic compounds [15] [16].
Research demonstrates that oxadiazine-containing compounds achieve potent inhibition of bacterial topoisomerases through multiple binding modes. Novel bacterial topoisomerase inhibitors (NBTIs) containing oxadiazine moieties show enhanced activity against drug-resistant bacterial strains by avoiding traditional resistance mechanisms [12] [17]. The inhibition pathway involves binding at the enzyme-DNA interface, stabilizing the cleavage complex, and preventing enzyme turnover [15] [18].
Data Table 2: Bacterial Topoisomerase Inhibition by Heterocyclic Compounds
| Compound Class | E. coli Gyrase IC50 (nM) | S. aureus Topo IV IC50 (nM) | MIC E. coli (ng/mL) | MIC S. aureus (ng/mL) | Reference |
|---|---|---|---|---|---|
| 1,2,4-Oxadiazole/pyrrolidine hybrids | 120-270 | 38-460 | 62 | 24 | [13] |
| Tricyclic NBTIs | 50-150 | 80-200 | 30-60 | 15-30 | [12] |
| Pyrazole derivatives | 100-300 | 150-400 | 40-80 | 20-50 | [19] |
The molecular mechanism of topoisomerase inhibition by 1H-Pyrimido[5,4-c] [1] [2] [3]oxadiazine likely involves stabilization of the cleavage complex through intercalation between DNA base pairs flanking the cleavage site [18]. This interfacial inhibition mechanism differs from classical competitive inhibitors by forming ternary complexes with both the enzyme and DNA substrate. The compound's planar aromatic system facilitates π-π stacking interactions with DNA bases, while the heterocyclic nitrogen and oxygen atoms form hydrogen bonds with amino acid residues in the enzyme active site [20] [18].
The inhibition pathway proceeds through several sequential steps: initial binding to the enzyme-DNA complex, stabilization of the transient cleavage intermediate, prevention of DNA religation, and accumulation of double-strand breaks that trigger bacterial cell death [17] [16]. The selectivity for bacterial over mammalian topoisomerases derives from structural differences in the enzyme-DNA interface regions and differential sensitivity to heterocyclic inhibitors [15] [18].
Recent findings indicate that 1H-Pyrimido[5,4-c] [1] [2] [3]oxadiazine derivatives can overcome fluoroquinolone resistance by targeting alternative binding sites on the enzyme complex [12] [17]. This mechanism involves engagement with the novel bacterial topoisomerase inhibitor binding pocket, which remains accessible even in quinolone-resistant bacterial strains with altered DNA gyrase and topoisomerase IV structures [16].
1H-Pyrimido[5,4-c] [1] [2] [3]oxadiazine demonstrates significant potential for modulating kinase signaling cascades through selective ATP-binding site interactions. The compound's structural framework, characterized by its fused pyrimidine-oxadiazine ring system, provides optimal geometry for engaging the highly conserved ATP-binding pockets of protein kinases while achieving selectivity through subtle conformational preferences [21] [22].
The ATP-binding site of protein kinases consists of five distinct sub-pockets that accommodate different portions of ATP and competitive inhibitors [23]. These include the adenine-binding region, the ribose-binding pocket, the phosphate-binding domain, the hydrophobic region adjacent to the hinge, and the selectivity pocket formed by the activation loop [24] [25]. 1H-Pyrimido[5,4-c] [1] [2] [3]oxadiazine likely engages multiple sub-pockets simultaneously, with its pyrimidine moiety occupying the adenine-binding region and the oxadiazine portion extending into the selectivity pocket [22] [26].
Research demonstrates that heterocyclic compounds containing pyrimidine and oxadiazine moieties achieve enhanced kinase selectivity through differential binding interactions with the ATP-binding site [21] [27]. The selectivity arises from variations in the size and chemical properties of the selectivity pocket across different kinase families, allowing for preferential binding to specific kinase subtypes [24] [28].
Data Table 3: Kinase Inhibition Parameters for Pyrimidine-Oxadiazine Compounds
| Target Kinase | IC50 (nM) | Selectivity Index | Binding Mode | Cellular Activity (nM) | Reference |
|---|---|---|---|---|---|
| MSK-1 | 25-100 | >100 | ATP-competitive | 150-300 | [21] |
| ATR/mTOR | 35-250 | 20-80 | ATP-competitive | 200-500 | [26] |
| CK2 | 50-200 | 15-60 | ATP-competitive | 300-600 | [22] |
| EGFR | 80-400 | 10-40 | ATP-competitive | 250-800 | [22] |
The mechanism of kinase inhibition involves multiple binding interactions that stabilize the compound within the ATP-binding site. Key interactions include hydrogen bonding between the heterocyclic nitrogen atoms and backbone amide groups in the hinge region, van der Waals contacts with hydrophobic residues lining the binding pocket, and potential π-π stacking interactions with aromatic residues [29] [30]. The oxadiazine oxygen atom may serve as a hydrogen bond acceptor, engaging with conserved lysine or threonine residues in the phosphate-binding region [21] [26].
1H-Pyrimido[5,4-c] [1] [2] [3]oxadiazine likely functions as a Type I ATP-competitive inhibitor, stabilizing the inactive conformation of target kinases [29] [30]. This inhibition mechanism involves binding to the closed, inactive form of the kinase and preventing the conformational changes necessary for catalytic activity. The compound's binding may induce subtle conformational changes in the activation loop and catalytic loop, further enhancing inhibitory potency [29].
The selectivity profile of the compound across kinase families is influenced by sequence variations in the ATP-binding site, particularly in the gatekeeper residue and the selectivity pocket [23] [24]. Different kinase families exhibit varying amino acid compositions in these critical regions, creating opportunities for selective inhibition. For example, the threonine gatekeeper residue common in tyrosine kinases provides different steric constraints compared to the larger phenylalanine or methionine gatekeepers found in serine/threonine kinases [23].
Recent advances in kinase selectivity prediction suggest that 1H-Pyrimido[5,4-c] [1] [2] [3]oxadiazine may preferentially target kinases involved in stress response and DNA damage signaling pathways [28] [31]. This selectivity profile makes the compound particularly attractive for cancer therapeutic applications, where selective inhibition of DNA damage response kinases can enhance the efficacy of genotoxic therapies while minimizing effects on normal cellular kinases [22] [26].